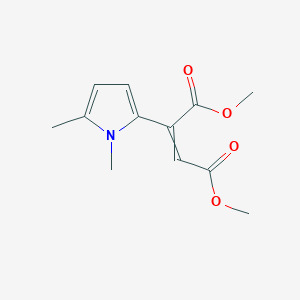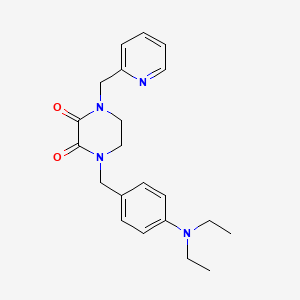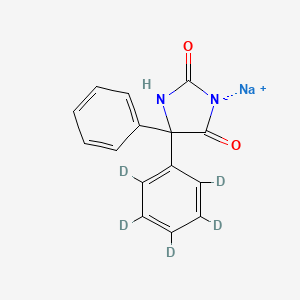
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is an organic compound with a complex branched structure It is a derivative of butane, featuring two propenyloxy groups attached to the second and third carbon atoms of the butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- typically involves the alkylation of butane derivatives. One common method is the reaction of 2,3-dimethylbutane with allyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or other strong acids is common to promote the alkylation process. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The propenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Simpler hydrocarbons such as alkanes.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The propenyloxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes that modify the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbutane: A simpler alkane with similar branching but lacking the propenyloxy groups.
2,2-Dimethylbutane: Another branched alkane with different substitution patterns.
2,3-Dimethyl-2-butene: An alkene with similar methyl groups but different functional groups.
Uniqueness
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is unique due to the presence of the propenyloxy groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
76779-59-4 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2,3-dimethyl-2,3-bis(prop-2-enoxy)butane |
InChI |
InChI=1S/C12H22O2/c1-7-9-13-11(3,4)12(5,6)14-10-8-2/h7-8H,1-2,9-10H2,3-6H3 |
InChI-Schlüssel |
XAVNMLWQABEWLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(C)OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



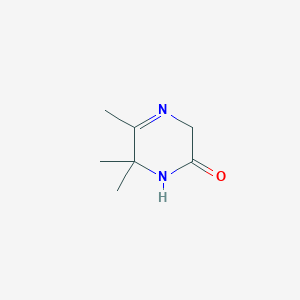
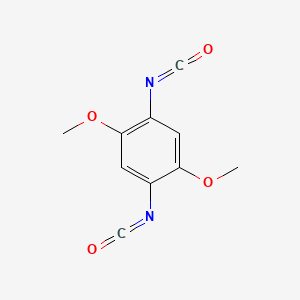

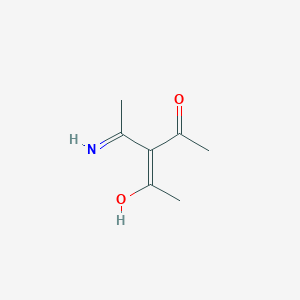
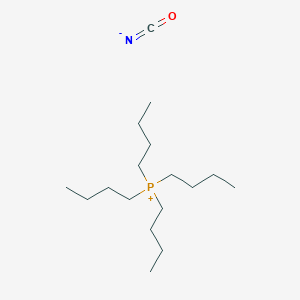

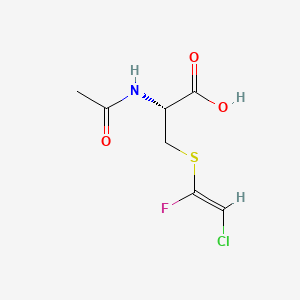
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
